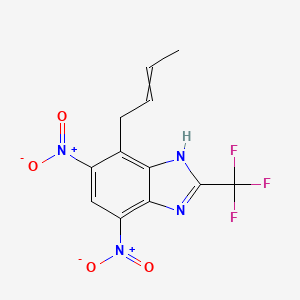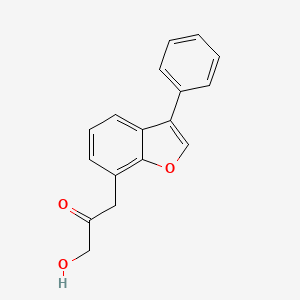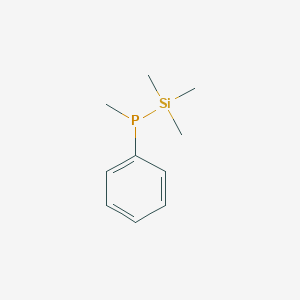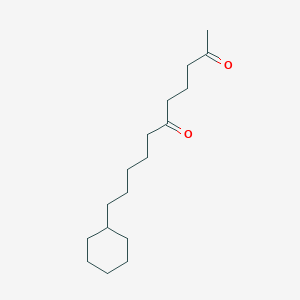![molecular formula C12H18OSi B14611917 Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- CAS No. 59021-31-7](/img/structure/B14611917.png)
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is an organosilicon compound with the molecular formula C12H18OSi It is characterized by the presence of a silicon atom bonded to three methyl groups and an ethenyl group substituted with a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with a suitable phenylmethyl-substituted ethenyl alcohol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The phenylmethyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Silane, trimethyl-: Lacks the phenylmethyl and ethenyl groups, making it less reactive.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in the position of the silicon atom.
Uniqueness
Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]- is unique due to its combination of a silicon atom with both methyl and phenylmethyl-substituted ethenyl groups. This unique structure imparts specific chemical properties that make it suitable for specialized applications in various fields.
Properties
CAS No. |
59021-31-7 |
|---|---|
Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
trimethyl(3-phenylprop-1-en-2-yloxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChI Key |
OEHNYSQPYONHIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
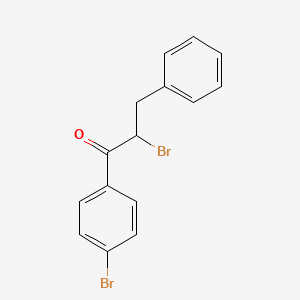



![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)


